In Vivo Cardiotonic Efficacy Without Heart Rate Alteration: Differentiated from Digoxin
Periplocymarin increased ejection fraction (EF) in mice without altering heart rate, while digoxin suppressed both MAP and EF increases mediated by periplocymarin when co-administered, confirming a shared but quantitatively distinct mechanism [1].
| Evidence Dimension | Ejection fraction (EF) and mean arterial pressure (MAP) response |
|---|---|
| Target Compound Data | Periplocymarin (5 mg/kg, i.v.): immediate MAP increase; significant EF increase; no heart rate change |
| Comparator Or Baseline | Digoxin: suppressed the MAP and EF increase induced by periplocymarin via Na+/K+-ATPase inhibition |
| Quantified Difference | Periplocymarin increases EF without chronotropic effect; digoxin antagonizes periplocymarin-induced effects |
| Conditions | Anesthetized C57BL/6 mice; echocardiography; isolated neonatal rat ventricular myocytes (NRVMs) |
Why This Matters
This in vivo cardiotonic profile, characterized by increased contractility without tachycardia, distinguishes periplocymarin from digoxin for experimental models of heart failure requiring pure inotropic support without confounding heart rate changes.
- [1] Wan Y, et al. Periplocymarin Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx. Front Pharmacol. 2020;11:1291. View Source
